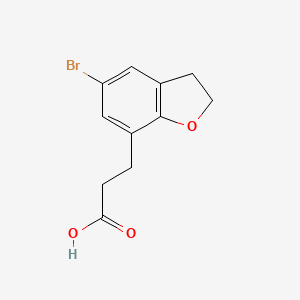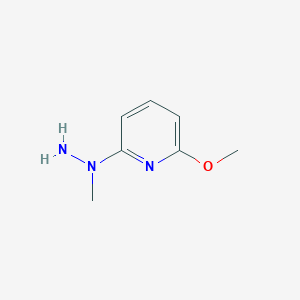
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group at the 2-position and a methylhydrazinyl group at the 6-position
Méthodes De Préparation
The synthesis of 2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine typically involves the reaction of 2-methoxypyridine with methylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts or alternative solvents.
Analyse Des Réactions Chimiques
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and methylhydrazinyl groups can participate in substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyridine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or electronic materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and methylhydrazinyl groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methoxy-6-(1-methylhydrazin-1-YL)pyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: Lacks the methylhydrazinyl group, making it less versatile in certain chemical reactions.
6-Methylhydrazinylpyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(6-methoxypyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C7H11N3O/c1-10(8)6-4-3-5-7(9-6)11-2/h3-5H,8H2,1-2H3 |
Clé InChI |
DNBJMPRQYMCRGN-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
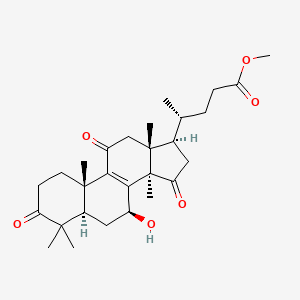
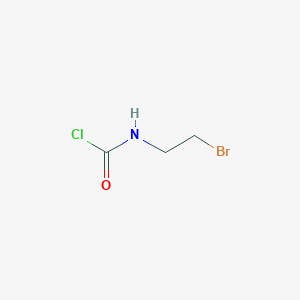
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
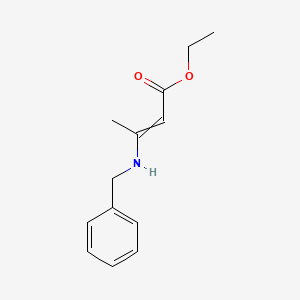
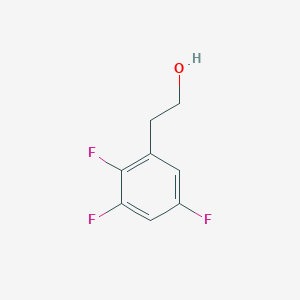

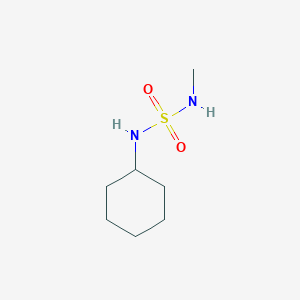

![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
